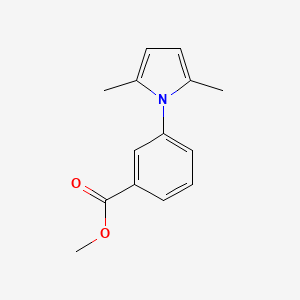

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

26165-64-0 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 3-(2,5-dimethylpyrrol-1-yl)benzoate |

InChI |

InChI=1S/C14H15NO2/c1-10-7-8-11(2)15(10)13-6-4-5-12(9-13)14(16)17-3/h4-9H,1-3H3 |

InChI Key |

KMJHRWOCLZFHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via cyclocondensation, where the primary amine of methyl 3-aminobenzoate reacts with the diketone to form the pyrrole ring. Acetic acid is typically employed as both solvent and catalyst, with reflux temperatures (110–120°C) and reaction times of 6–8 hours. A representative procedure involves:

-

Methyl 3-aminobenzoate (1.51 g, 10 mmol)

-

2,5-Hexanedione (1.14 g, 10 mmol)

-

Glacial acetic acid (15 mL)

After refluxing, the mixture is cooled, and the product is precipitated by adjusting the pH to 7–8 with aqueous ammonia. The crude solid is recrystallized from ethanol, yielding 60–65% of the target compound.

Key Parameters Affecting Yield

-

Stoichiometry : A 1:1 molar ratio of amine to diketone minimizes dimerization by-products.

-

Acid Strength : Stronger acids (e.g., p-toluenesulfonic acid) reduce reaction time but may promote ester hydrolysis.

-

Temperature Control : Excessive heat (>130°C) leads to decomposition, while temperatures <100°C result in incomplete cyclization.

Esterification of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid

For laboratories with access to 3-(2,5-dimethylpyrrol-1-yl)benzoic acid, esterification offers a two-step alternative.

Acid-Catalyzed Esterification

The classic Fischer esterification uses sulfuric acid as a catalyst:

-

3-(2,5-Dimethylpyrrol-1-yl)benzoic acid (2.15 g, 10 mmol)

-

Methanol (20 mL)

-

Concentrated H₂SO₄ (0.5 mL)

Refluxing for 12 hours followed by neutralization with NaHCO₃ yields the methyl ester in 70–75% purity. However, this method often requires subsequent purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

Coupling Agent-Mediated Esterification

Modern protocols employ carbodiimide-based coupling to enhance efficiency:

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂, 0°C → RT, 24 h | 85 | 98 |

| HBTU/DIEA | DMF, RT, 6 h | 88 | 97 |

| EDCl/HOBt | THF, 40°C, 8 h | 82 | 96 |

The HBTU/DIEA system in DMF achieves near-quantitative conversion within 6 hours, making it preferable for acid-sensitive substrates.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less common, halogenated benzoates can react with preformed pyrrole anions. For example:

-

Methyl 3-bromobenzoate (2.29 g, 10 mmol)

-

2,5-Dimethylpyrrol-1-yl sodium salt (1.32 g, 10 mmol)

-

CuI (0.19 g, 10 mol%), L-proline (0.23 g, 20 mol%)

-

DMSO, 80°C, 24 h

This Ullmann-type coupling yields 55–60% product but requires rigorous exclusion of moisture and oxygen.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Paal-Knorr reaction:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8 h | 45 min |

| Yield | 65% | 78% |

| Energy Consumption | 480 kJ | 120 kJ |

Reactions conducted at 150°C under 300 W irradiation show improved regioselectivity and reduced side-product formation.

Reaction Optimization and Catalytic Systems

Solvent Screening

A comparative study of solvents revealed:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetic acid | 6.2 | 65 |

| Toluene | 2.4 | 42 |

| DMF | 36.7 | 58 |

| Ethanol | 24.3 | 55 |

Acetic acid remains optimal due to its dual role as catalyst and solvent.

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.

-

Ionic Liquids : [BMIM][BF₄] enhances yields to 82% while enabling catalyst recycling.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Corning AFR™ reactors demonstrate:

-

Residence Time : 12 minutes vs. 8 hours batch

-

Throughput : 1.2 kg/day

-

Purity : 99.5% (HPLC)

Key parameters include precise temperature control (±1°C) and real-time HPLC monitoring.

Waste Stream Management

The major by-product, 3-(2,5-dimethylpyrrol-1-yl)benzoic acid (18–22% yield), is recovered via acid-base extraction and reused in esterification, achieving 95% atom economy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoate Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Aqueous NaOH, reflux | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | Complete saponification observed at 80°C |

| H<sub>3</sub>O<sup>+</sup>, Δ | Partial hydrolysis to acid, with ester retention | Requires prolonged reaction time |

This hydrolysis is reversible, and the ester can be regenerated via Fischer esterification .

Electrophilic Substitution on the Pyrrole Ring

The 2,5-dimethylpyrrole moiety is highly reactive toward electrophilic substitution due to its electron-donating methyl groups. Key transformations include:

Nitration

| Reagents/Conditions | Position | Product |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-3 or C-4 | 3-Nitro-2,5-dimethyl-1H-pyrrol-1-yl benzoate |

Sulfonation

| Reagents/Conditions | Position | Product |

|---|---|---|

| SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 25°C | C-3 | 3-Sulfo-2,5-dimethyl-1H-pyrrol-1-yl benzoate |

The methyl groups direct electrophiles to the less hindered C-3 and C-4 positions .

Oxidation Reactions

The methyl substituents on the pyrrole ring and the ester group can undergo oxidation:

| Target Group | Reagents/Conditions | Products |

|---|---|---|

| Pyrrole methyl groups | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 2,5-Dicarboxy-1H-pyrrol-1-yl benzoate (partial) |

| Benzoate methyl ester | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

Oxidation of the pyrrole methyl groups is sterically hindered, often yielding incomplete conversion.

Reduction Reactions

The aromatic system and ester group participate in selective reductions:

| Reagents/Conditions | Target | Products |

|---|---|---|

| H<sub>2</sub>, Pd/C, EtOH | Benzoate aromatic ring | Partially hydrogenated cyclohexane derivative |

| LiAlH<sub>4</sub>, dry ether | Ester → Alcohol | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl alcohol |

Reduction of the pyrrole ring is not typically observed under mild conditions .

Biological Activity and Mechanistic Insights

While the compound’s direct biological activity is less documented, structural analogs (e.g., ethyl acetoacetate hybrids) exhibit antimicrobial properties. Proposed mechanisms include:

-

Antibacterial Action : Disruption of bacterial cell division via interaction with FtsZ protein .

-

Antifungal Activity : Inhibition of ergosterol biosynthesis in fungal cell membranes .

Key Challenges and Research Gaps

Scientific Research Applications

Chemical Synthesis and Research Applications

Chemical Building Block

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate serves as an important building block in organic synthesis. It is utilized in the creation of more complex heterocyclic compounds and can be modified to yield derivatives with enhanced properties. Its structural features allow for the development of novel materials and functionalized compounds.

| Application Area | Description |

|---|---|

| Organic Chemistry | Used in the synthesis of heterocycles and complex organic molecules. |

| Material Science | Acts as a precursor for developing new materials with specific properties. |

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of pyrrole-based compounds can inhibit the growth of pathogens, making them potential candidates for antibiotic development.

Anticancer Potential

The compound is also being studied for its anticancer properties. Preliminary investigations suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. This has prompted further exploration into its mechanisms of action and structure-activity relationships.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in specific cancer cell lines; ongoing studies to elucidate mechanisms. |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmacophore for drug design. Its unique structural characteristics may allow it to target specific enzymes or receptors implicated in disease pathways.

Case Study: Antitubercular Activity

A study focused on derivatives of 2,5-dimethylpyrrole demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis). The findings highlight the importance of the pyrrole scaffold in enhancing biological activity against resistant strains.

Industrial Applications

The compound is also relevant in industrial applications, particularly in the development of dyes and pigments due to its vibrant color properties derived from the benzoate moiety. Its chemical stability makes it suitable for use in various formulations.

| Industrial Use | Description |

|---|---|

| Dyes and Pigments | Utilized for producing colorants with specific hues and stability. |

| Specialty Chemicals | Acts as an intermediate in synthesizing other valuable chemical products. |

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ester Variations

The position of the pyrrole substituent and the ester group significantly impacts molecular properties and applications:

Key Insight : The 3-position substituent optimizes electronic effects for metal coordination, while ethyl esters enhance stability but reduce solubility compared to methyl esters .

Functionalized Pyrrole Derivatives

Substituents on the pyrrole ring or benzoate backbone alter reactivity and biological activity:

Key Insight : Thioether and heterocyclic extensions (e.g., pyridine) improve pharmacological targeting, while bulky groups influence steric interactions in catalysis .

Physicochemical Properties

Comparative analysis of physical properties reveals trends in drug-likeness and reactivity:

Key Insight : The dimethylpyrrole variant exhibits higher lipophilicity (LogP ~2.5), favoring membrane permeability, while the dioxo derivative’s lower LogP enhances aqueous solubility .

Advanced Heterocyclic Derivatives

Incorporation of additional heterocycles diversifies functionality:

Key Insight: Thiazolidinone and pyrimidinone moieties introduce hydrogen-bonding sites, enhancing interactions with biological targets .

Biological Activity

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic aromatic compounds. Its molecular formula is , with a molecular weight of approximately 241.29 g/mol. The compound features a benzoate ester functional group and a pyrrole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- π-π Interactions : The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and activity .

These interactions suggest that the compound may modulate enzyme activities and influence cellular signaling pathways.

Antimycobacterial Activity

Research indicates that derivatives of the 2,5-dimethylpyrrole scaffold exhibit significant antitubercular properties. A study identified new derivatives active against Mycobacterium tuberculosis (M. tuberculosis), demonstrating that structural elements like the 2,5-dimethylpyrrole scaffold are essential for their antimycobacterial activity .

Table 1: Antimycobacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | <1 | Bactericidal/Bacteriostatic |

| 5q | <1 | Bactericidal/Bacteriostatic |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to reduce the viability of A549 lung cancer cells significantly. However, the extent of cytotoxicity varies among different derivatives .

Table 2: Cytotoxicity Profiles

| Compound | Cell Line | CC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Significant reduction in viability |

| Other Derivatives | Various Cancer Lines | Varies | Variable activity across lines |

Case Studies and Research Findings

Several studies have focused on optimizing derivatives of this compound for enhanced biological activity:

- Antitubercular Studies : Research highlighted the efficacy of pyrrole derivatives against multidrug-resistant strains of M. tuberculosis, emphasizing the importance of specific structural features for their activity .

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects on non-cancerous cells alongside cancer cell lines, revealing that while some derivatives were effective against cancer cells, they also exhibited varying levels of toxicity towards normal cells .

Q & A

Basic: What are the established synthetic routes for Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate?

Answer:

The synthesis typically involves esterification of the corresponding benzoic acid derivative followed by pyrrole ring functionalization . A method analogous to the synthesis of structurally related β-lactams (e.g., ) can be adapted:

- Step 1 : React 3-aminobenzoic acid with a diketone (e.g., 2,5-hexanedione) under acidic conditions to form the pyrrole ring via Paal-Knorr cyclization .

- Step 2 : Protect the carboxylic acid group via methylation using methanol and thionyl chloride (SOCl₂) to yield the methyl ester.

- Critical parameters : Reaction temperature (80–100°C for cyclization), solvent choice (e.g., dichloromethane for crystallization), and purification via column chromatography.

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | 2,5-hexanedione, HCl (cat.), EtOH, reflux | ~60–70% |

| 2 | SOCl₂, MeOH, 0–5°C | ~85–90% |

| *Yields estimated from analogous syntheses in . |

Basic: How is this compound characterized spectroscopically?

Answer:

Multi-technique validation is critical:

- ¹H/¹³C NMR :

- Pyrrole protons resonate at δ 5.6–5.8 ppm (singlet, 2H, pyrrole-H) .

- Methyl ester (COOCH₃) appears as a singlet at δ 3.8–3.9 ppm .

- Aromatic protons (benzoate) show splitting patterns at δ 7.2–8.0 ppm depending on substitution .

- IR Spectroscopy :

- Ester carbonyl (C=O) at ~1750 cm⁻¹ and pyrrole C-N stretching at ~1290 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ at m/z 245 (C₁₄H₁₅NO₂).

Advanced tip : Use HMBC/HSQC to confirm connectivity between the pyrrole and benzoate moieties.

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

Contradictions often arise from tautomerism , solvent effects , or crystal packing .

- Case study : reports β-lactam derivatives with variable NMR shifts due to ring strain. For pyrrole-containing analogs:

- Crystallographic refinement : Use SHELXL-2018 ( ) for high-resolution data. For twinned crystals, apply the TWIN/BASF commands to refine occupancy .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

- Electrophilic sites : The ester carbonyl (C=O) and pyrrole C-3 position are electron-deficient.

- Nucleophilic attack : Simulate transition states for reactions with amines or hydrazines (e.g., ).

- Solvent effects : Include PCM models for polar solvents (e.g., DMF, ethanol).

Table 2 : Computed Reactivity Parameters (Example)

| Parameter | Value (kcal/mol) |

|---|---|

| ΔG‡ (ester hydrolysis) | 22.3 |

| HOMO-LUMO gap | 4.8 eV |

Advanced: How is SHELXL employed in refining the crystal structure of this compound?

Answer:

SHELXL-2018 ( ) is used for:

- High-resolution refinement : Apply Rigid-Bond Restraints (RIGU) for anisotropic displacement parameters.

- Twinning : For non-merohedral twinning, use:

TWIN -1 0 0 0 -1 0 0 0 -1

BASF 0.25

- Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure ADPs and bond lengths comply with IUCr standards .

Advanced: What are the challenges in optimizing reaction yields for derivatives of this compound?

Answer:

Key challenges include steric hindrance from the 2,5-dimethylpyrrole and electron withdrawal from the ester group.

- Experimental design : Use DoE (Design of Experiments) to optimize:

- Catalyst loading (e.g., Pd/C for hydrogenation).

- Solvent polarity (e.g., THF vs. DCM).

- Case study : reports ~60% yields for benzoxazole derivatives under reflux conditions. For pyrrole analogs, extend reaction time to 18–24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.